molecular formula C10H15NOS B8687072 N,N-diethyl-2-(2-thienyl)acetamide

N,N-diethyl-2-(2-thienyl)acetamide

Cat. No.: B8687072
M. Wt: 197.30 g/mol
InChI Key: ZMAQIQBYMVBUDC-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(2-thienyl)acetamide is a sulfur-containing acetamide derivative characterized by a thiophene (2-thienyl) ring attached to the acetamide core. This compound is structurally related to insect repellents such as DEPA (N,N-diethyl-2-phenylacetamide) but replaces the phenyl group with a 2-thienyl moiety.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

N,N-diethyl-2-thiophen-2-ylacetamide

InChI

InChI=1S/C10H15NOS/c1-3-11(4-2)10(12)8-9-6-5-7-13-9/h5-7H,3-4,8H2,1-2H3

InChI Key

ZMAQIQBYMVBUDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₅NOS
  • Functional Groups : Thiophene ring, diethylamide.
  • Applications : Investigated for insect repellent activity (e.g., against Aedes aegypti mosquitoes) .

Comparison with Structurally Similar Compounds

N,N-Diethyl-2-phenylacetamide (DEPA)

  • Structure : Phenyl group replaces thienyl.
  • Molecular Formula: C₁₂H₁₇NO.
  • Key Differences :
    • Electron Density : Phenyl lacks sulfur, leading to lower electron richness compared to thienyl.
    • Bioactivity : DEPA analogs with para-methyl or methoxy substituents showed mosquito protection times of 4.5–7.5 hours, suggesting substituent position critically affects efficacy .
  • Advantage : Phenyl derivatives are synthetically simpler and widely studied.
  • Limitation : Thienyl analogs may offer improved receptor interactions due to sulfur’s electronic effects.

N,N-Diethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide

  • Structure : Imidazole ring replaces thienyl.
  • Molecular Formula : C₉H₁₅N₃O₂.
  • Key Differences :
    • Hydrogen Bonding : Imidazole’s NH group enables hydrogen bonding, unlike thienyl’s inert sulfur.
    • Applications : Primarily studied for coordination chemistry rather than biological activity .
  • Advantage : Versatile in metal-ligand interactions.
  • Limitation: Limited repellent utility compared to thienyl derivatives.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Dichlorophenyl and thiazole substituents.
  • Molecular Formula : C₁₁H₈Cl₂N₂OS.
  • Key Differences :
    • Chlorine Substituents : Enhance lipophilicity and antimicrobial activity.
    • Crystal Packing : Exhibits intermolecular N–H⋯N hydrogen bonds, stabilizing its structure .
  • Advantage : Broad-spectrum biological activity (e.g., antimicrobial).
  • Limitation : Higher toxicity risk due to chlorine atoms.

Acetamide, 2-(2-thiophenyl)-N-ethyl-N-2-ethylhexyl

  • Structure : Branched alkyl chains (ethylhexyl) on the amide nitrogen.
  • Molecular Formula: C₁₆H₂₇NOS.
  • Key Differences :
    • Lipophilicity : Higher logP due to ethylhexyl groups, enhancing membrane permeability.
    • Applications : Likely used in material science rather than biology .
  • Advantage: Improved solubility in non-polar solvents.
  • Limitation : Bulky substituents may hinder target binding.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituent Molecular Formula Key Application
N,N-Diethyl-2-(2-thienyl)acetamide Acetamide 2-Thienyl C₁₀H₁₅NOS Insect repellent
DEPA Acetamide Phenyl C₁₂H₁₇NO Insect repellent
Imidazole derivative Acetamide 4-Oxo-imidazolyl C₉H₁₅N₃O₂ Coordination chemistry
Dichlorophenyl-thiazole Acetamide 2,6-Dichlorophenyl C₁₁H₈Cl₂N₂OS Antimicrobial

Research Findings and Implications

  • Safety Profile : Thienyl derivatives may exhibit lower skin irritation than chlorinated analogs (e.g., dichlorophenyl compounds) .
  • Synthetic Accessibility : Thienyl acetamides require specialized coupling reagents (e.g., PyBOP) for thiophene integration, increasing synthesis complexity .

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